Chiral Purity: Z-L-Dap-OMe·HCl (35761-27-4) vs. D-Enantiomer (96192-93-7)
The (S)-enantiomer (CAS 35761-27-4) and the (R)-enantiomer (CAS 96192-93-7) are distinct chemical entities with opposite optical rotations. The L-form is specified for synthesizing natural product-like peptides, while the D-form is used to create diastereomeric or mirror-image peptides. Using the incorrect enantiomer will result in a peptide with a different 3D structure and biological activity .
| Evidence Dimension | Specific Optical Rotation ([α]D20) |
|---|---|
| Target Compound Data | -43 ± 2º (C=1 in MeOH) |
| Comparator Or Baseline | Z-D-Dap-OMe·HCl (CAS 96192-93-7): Data not found for direct [α]D comparison, but it is the enantiomer and would exhibit an opposite (+) rotation. |
| Quantified Difference | Opposite sign of optical rotation, indicating opposite chirality. |
| Conditions | C=1 in Methanol at 20°C. |
Why This Matters
This confirms the compound's specific L-chirality, which is non-negotiable for synthesizing peptides requiring the natural L-configuration at the Dap residue.
